molecular formula C18H14ClN3OS B11391286 5-Amino-4-(1,3-benzothiazol-2-YL)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11391286
M. Wt: 355.8 g/mol
InChI Key: IANKXFZVMRVORP-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Pyrrolone Ring: Using a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: Through a Friedel-Crafts alkylation or acylation reaction.

    Final Assembly: Coupling the benzothiazole and pyrrolone intermediates under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and catalysts (e.g., Lewis acids) are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Research into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1,3-benzothiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Lacks the chlorophenyl group.

    4-(1,3-Benzothiazol-2-YL)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group.

Uniqueness

The presence of both the amino group and the chlorophenyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14ClN3OS/c19-12-7-5-11(6-8-12)9-22-10-14(23)16(17(22)20)18-21-13-3-1-2-4-15(13)24-18/h1-8,20,23H,9-10H2

InChI Key

IANKXFZVMRVORP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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